molecular formula C14H11Cl2N3O4S B2371227 2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide CAS No. 1259223-72-7

2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2371227
CAS No.: 1259223-72-7
M. Wt: 388.22
InChI Key: URQGNOXQWUSBEZ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a sulfonamide group, as well as an oxazolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of pyridine derivatives, followed by the introduction of the sulfonamide group through sulfonation reactions. The oxazolidinone moiety can be introduced via cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-3-nitropyridine: Another pyridine derivative with similar structural features but different functional groups.

    2,6-dichloro-N-phenylpyridine-3-sulfonamide: Lacks the oxazolidinone moiety, resulting in different chemical and biological properties.

    2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

Uniqueness

The uniqueness of 2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4S/c15-12-5-4-11(13(16)17-12)24(21,22)18-9-2-1-3-10(8-9)19-6-7-23-14(19)20/h1-5,8,18H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQGNOXQWUSBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC(=C2)NS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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